OSI-930, chemically known as 3-[(quinolin-4-ylmethyl)-amino]-N-[4-(trifluoromethoxy)phenyl] thiophene-2-carboxamide [, , ], is a small molecule classified as a tyrosine kinase inhibitor (TKI) [, , , ]. It exhibits potent inhibitory activity against several receptor tyrosine kinases, most notably c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR) [, , , , , ]. OSI-930 has garnered significant attention in scientific research as a potential antitumor agent due to its ability to inhibit these key signaling pathways involved in tumor growth and angiogenesis [, , , , , , ].
Osi-930 was synthesized by OSI Pharmaceuticals Inc. as part of a series of compounds aimed at inhibiting specific receptor tyrosine kinases involved in cancer progression. Its chemical structure is defined as N-(4-trifluoromethoxyphenyl) 3-((quinolin-4-ylmethyl)amino) thiophene-2-carboxamide, with the molecular formula C22H16F3N3O2S and a molecular weight of 439.44 g/mol . The compound falls under the category of thiophene-derived tyrosine kinase inhibitors, which are known for their role in disrupting signaling pathways that promote tumor growth.
The synthesis of Osi-930 involves several key steps, primarily focusing on the formation of the thiophene ring and subsequent coupling reactions. The process typically includes:
The detailed synthesis protocol may involve variations in temperature, reaction time, and solvent systems to optimize yield and purity .
The molecular structure of Osi-930 features a thiophene ring fused with a quinoline derivative, which is critical for its biological activity. Key features include:
Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized Osi-930 .
Osi-930 participates in various chemical reactions that are essential for its pharmacological activity:
The kinetics of these reactions can be influenced by factors such as substrate concentration and enzymatic activity.
Osi-930 exerts its antitumor effects through dual mechanisms:
This dual action makes Osi-930 a promising candidate for treating cancers characterized by aberrant c-Kit or KDR signaling.
The physical and chemical properties of Osi-930 are crucial for understanding its behavior in biological systems:
These properties influence the compound's bioavailability and therapeutic efficacy .
Osi-930 has significant potential applications in cancer therapy:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6